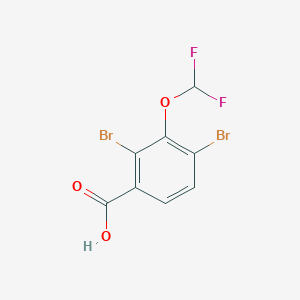

2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYABBCIHLRGMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382281 | |

| Record name | 2,4-dibromo-3-(difluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-28-6 | |

| Record name | 2,4-dibromo-3-(difluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-3-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-dibromo-3-(difluoromethoxy)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Executive Summary

This compound (CAS No. 223595-2-6) is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a dibrominated benzene ring, a strongly acidic carboxyl group, and a strategically placed difluoromethoxy moiety, provides a versatile platform for the synthesis of complex target molecules. The difluoromethoxy group, in particular, is a valuable substituent in modern drug design, offering a unique combination of electronic properties, metabolic stability, and the capacity for hydrogen bond donation.[1] This guide provides a comprehensive analysis of the compound's known physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a benzoic acid core substituted with two bromine atoms at the ortho and para positions relative to the carboxyl group, and a difluoromethoxy (-OCF₂H) group at the meta position.[2] This substitution pattern governs its chemical behavior and physical properties.

Key Physicochemical Data

The empirical and predicted properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 223595-28-6 | [3][4] |

| Molecular Formula | C₈H₄Br₂F₂O₃ | [3][5][6] |

| Molecular Weight | 345.92 g/mol | [3][4][6] |

| Boiling Point | 356.9 ± 42.0 °C (Predicted) at 760 mmHg | [5][6][7] |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Acidity (pKa) | 2.31 ± 0.10 (Predicted) | [6] |

| Lipophilicity (XLogP3) | 3.51 | [5] |

The predicted pKa of 2.31 indicates that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20).[6][8] This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two bromine atoms and the difluoromethoxy group, which stabilize the resulting carboxylate anion.[8]

Spectroscopic and Structural Analysis

While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its structure allows for the reliable prediction of its key spectroscopic features.

Caption: Plausible two-step synthesis workflow.

Protocol Rationale:

-

Electrophilic Bromination: The hydroxyl group of 3-hydroxybenzoic acid is a strong ortho-, para-director, while the carboxyl group is a meta-director. The combined directing effects favor substitution at positions 2, 4, and 6. Using a slight excess of bromine with a suitable catalyst should facilitate the desired dibromination at the sterically accessible 2 and 4 positions. Using the methyl ester of the starting material can prevent side reactions with the acidic proton.

-

O-Difluoromethylation: The resulting phenolic intermediate can be O-difluoromethylated. This reaction is typically achieved by nucleophilic substitution using a difluoromethyl source like chlorodifluoromethane (Freon 22) in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the difluoromethyl source.

Chemical Reactivity

-

Carboxyl Group: The high acidity of the compound facilitates standard transformations such as esterification (via Fischer esterification or reaction with alkyl halides after deprotonation) and amide bond formation using coupling reagents (e.g., DCC, EDC).

-

Aromatic Ring: The benzene ring is heavily substituted with deactivating, electron-withdrawing groups, making further electrophilic aromatic substitution highly unlikely. [8]* Carbon-Bromine Bonds: The two C-Br bonds are potential handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions would allow for the introduction of carbon or nitrogen nucleophiles, further elaborating the molecular scaffold. The steric hindrance at the 2-position may, however, necessitate optimized reaction conditions compared to the more accessible 4-position.

-

The Difluoromethoxy Group: This group is a key modulator of the molecule's properties. It is metabolically robust due to the strength of the C-F bonds. [1]Uniquely, the polarized C-H bond in the -OCF₂H moiety allows it to act as a hydrogen bond donor, a feature not present in the analogous methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. [1][9]This capability can be crucial for specific binding interactions with biological targets.

Applications in Research and Development

This compound is primarily utilized as a specialized building block or intermediate in the synthesis of high-value molecules.

-

Pharmaceuticals: It is cited as a key intermediate in the development of anti-inflammatory and analgesic agents. [7][10]The structural motifs present are relevant in the design of potent enzyme inhibitors, such as phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases. [11]Furthermore, related structures have shown efficacy in models of pulmonary fibrosis, highlighting the potential of this scaffold in developing anti-fibrotic therapies. [12]* Agrochemicals: The stability and reactivity of the compound make it suitable for creating novel herbicides and plant growth regulators. [7]The presence of both bromine and the difluoromethoxy group can enhance lipophilicity, which aids in the permeability of active compounds across biological membranes. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar halogenated aromatic acids suggest the following precautions are necessary. [13][14]

-

Hazard Classification: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. May be harmful if swallowed. [13]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [15]* Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [7][14]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies several key principles of modern molecular design. The convergence of a reactive carboxylic acid handle, two sites for cross-coupling (C-Br bonds), and the property-modulating difluoromethoxy group makes it a valuable asset for chemists. Its application in constructing novel pharmaceutical and agrochemical candidates underscores the importance of poly-functionalized aromatic compounds in addressing complex biological challenges. A thorough understanding of its properties, reactivity, and synthesis is essential for leveraging its full potential in research and development.

References

-

This compound | CAS 223595-28-6 | SCBT. Santa Cruz Biotechnology.

-

CAS NO. 223595-28-6 | this compound - Arctom. Arctom Scientific.

-

This compound - Echemi. Echemi.

-

This compound - ChemicalBook. ChemicalBook.

-

This compound | CAS:223595-28-6 | Huateng Pharma. Huateng Pharma.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.

-

CAS 223595-28-6: this compound - CymitQuimica. CymitQuimica.

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. Benchchem.

-

A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers - Benchchem. Benchchem.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. National Institutes of Health.

-

This compound - MySkinRecipes. MySkinRecipes.

-

Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC - NIH. National Institutes of Health.

-

Safety Data Sheet - Fluorochem. Fluorochem.

-

SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Safety Data Sheet - Angene Chemical. Angene Chemical.

-

The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. ResearchGate.

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound - MySkinRecipes. MySkinRecipes.

-

CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents. Google Patents.

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. National Institutes of Health.

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 223595-28-6: 2,4-Dibromo-3-(difluoromethoxy)benzoic ac… [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 223595-28-6 [amp.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS 223595-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dibromo-3-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has garnered interest as a key building block in the synthesis of complex organic molecules. Its utility is particularly noted in the development of pharmaceutical agents and agrochemicals.[1][2] This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, potential applications, and safety considerations. While this compound is commercially available and its role as a synthetic intermediate is established, a notable scarcity of published, in-depth experimental data, including detailed spectroscopic analyses and specific reaction protocols, currently exists in publicly accessible literature. This document synthesizes the available information to provide a foundational understanding for researchers.

Molecular and Physicochemical Properties

This compound is characterized by a benzoic acid core substituted with two bromine atoms and a difluoromethoxy group.[3] This substitution pattern, particularly the presence of multiple halogen atoms, significantly influences the molecule's reactivity, lipophilicity, and potential biological activity.[1]

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 223595-28-6 | [3][4] |

| Molecular Formula | C₈H₄Br₂F₂O₃ | [3][4] |

| Molecular Weight | 345.92 g/mol | [3][4] |

| MDL Number | MFCD07368629 | [1] |

| Predicted Boiling Point | 356.9 °C at 760 mmHg | [1] |

Synthesis and Reactivity

-

Bromination: 3-hydroxyacetophenone is reacted with liquid bromine in the presence of an organic amine to yield 2,4-dibromo-3-hydroxyacetophenone.

-

Difluoromethoxylation: The resulting 2,4-dibromo-3-hydroxyacetophenone is then reacted with monochlorodifluoromethane in the presence of an inorganic base to afford 2,4-dibromo-3-difluoromethoxy acetophenone.[5]

It is chemically reasonable to assume that the target benzoic acid can be obtained through the oxidation of the acetyl group of 2,4-dibromo-3-difluoromethoxy acetophenone, a common transformation in organic synthesis. However, a specific protocol for this oxidation step is not provided in the available literature.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The bromine atoms on the aromatic ring can potentially participate in cross-coupling reactions, offering a handle for further molecular elaboration.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate

This compound is a reagent in the production of 7-isoindolinequinolonecarboxylic acid derivatives, which are being investigated as antibacterial agents.[4] The structural features of this compound allow for effective modifications in drug design, which can enhance biological activity and selectivity.[1][2] Its use in the development of anti-inflammatory and analgesic agents has also been noted.[1][2]

Agrochemical Research

In the field of agrochemicals, this benzoic acid derivative is employed in the creation of novel herbicides and plant growth regulators.[1] The presence of both bromine and fluorine atoms, along with the difluoromethoxy group, can increase the lipophilicity of the final compounds, which may aid in their permeability through biological membranes.[1]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting. Specific hazard information is not extensively detailed in the public domain, but general guidelines for handling halogenated aromatic compounds should be followed. It is recommended to consult the material safety data sheet (MSDS) from the supplier for detailed handling and safety information.[1] The compound should be stored in a dry, sealed container at 2-8 °C.[1]

Spectroscopic Data (Predicted)

A significant gap in the publicly available data for this compound is the lack of experimentally determined spectroscopic data. While certificates of analysis with this information may be available from commercial suppliers, they are not found in peer-reviewed literature.[3] Based on the structure and data for analogous compounds, the following spectral characteristics can be predicted:

¹H NMR

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. A signal for the acidic proton of the carboxylic acid would also be present, likely as a broad singlet. The difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR

The carbon NMR spectrum would display eight distinct signals. The carboxyl carbon would appear significantly downfield. The six aromatic carbons would have chemical shifts influenced by the bromo and difluoromethoxy substituents. The carbon of the difluoromethoxy group would show a triplet due to C-F coupling.

IR Spectroscopy

The infrared spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be anticipated around 1700 cm⁻¹. C-Br, C-F, and C-O stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks) would be a key diagnostic feature. Fragmentation would likely involve the loss of the hydroxyl group, the carboxyl group, and potentially cleavage of the difluoromethoxy group.

Conclusion

This compound is a valuable synthetic intermediate with established applications in the pharmaceutical and agrochemical industries. While its basic chemical properties and commercial availability are well-documented, there is a clear need for the publication of detailed experimental data, including comprehensive spectroscopic analysis and specific synthesis and reaction protocols. Such information would be invaluable to the scientific community for accelerating research and development efforts that utilize this versatile building block.

References

-

MySkinRecipes. Herbicides Intermediates (5). [Link]

-

MySkinRecipes. This compound. [Link]

-

Huateng Pharma. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Zhuhai Gene-Biocon Biological Technology Co., Ltd. Several Important Pharmaceutical Intermediates. [Link]

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

-

MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

BioPharma Synergies. Intermedios para APIs. [Link]

-

PMC. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

MDPI. α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues. [Link]

-

PMC. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. [Link]

-

MDPI. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

Sources

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications are not trivial embellishments; they are precise interventions designed to modulate physicochemical and pharmacokinetic properties, often leading to enhanced biological activity, metabolic stability, and bioavailability. This guide focuses on this compound, a compound that exemplifies this principle. Its structure, featuring a benzoic acid core, heavy halogen atoms, and the functionally significant difluoromethoxy group, presents a compelling case study for researchers, scientists, and drug development professionals. Understanding its molecular architecture is paramount to unlocking its potential as a key intermediate in the synthesis of next-generation therapeutics, particularly in areas like anti-inflammatory and analgesic agents.[1][2]

Molecular Identity and Physicochemical Landscape

Before delving into complex structural analysis, it is essential to establish the fundamental identity of the molecule. This data serves as the foundation for all subsequent experimental design and interpretation.

| Property | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 223595-28-6 | [3][6] |

| Molecular Formula | C₈H₄Br₂F₂O₃ | [3][7] |

| Molecular Weight | 345.92 g/mol | [3][7] |

| Boiling Point | 356.9°C at 760 mmHg (Predicted) | [1] |

| Storage | 2-8°C, Dry, Sealed Environment | [1] |

Deconstruction of the Molecular Architecture

The structure of this compound is a carefully orchestrated assembly of functional groups, each contributing to its overall chemical personality and potential for interaction with biological systems.

The Benzoic Acid Core

The foundational scaffold is benzoic acid. The carboxylic acid group (-COOH) is a versatile functional group that can act as a hydrogen bond donor and acceptor. In solution, substituted benzoic acids can exist as monomers or form hydrogen-bonded dimers, a behavior influenced by the solvent's polarity and hydrogen-bonding capacity.[8][9][10][11] This dimerization potential is a critical consideration in crystallization and formulation studies.

The Influence of Dibromo Substitution

The presence of two bromine atoms at the C2 and C4 positions significantly impacts the molecule's electronic and steric properties:

-

Electronic Effects : As powerful electron-withdrawing groups, the bromine atoms decrease the electron density of the aromatic ring and increase the acidity (lower pKa) of the carboxylic acid proton.

-

Steric Hindrance : The bromine atom at the C2 position, ortho to the carboxylic acid, introduces significant steric bulk. This can influence the dihedral angle between the carboxyl group and the benzene ring, potentially affecting intermolecular interactions and crystal packing.

The Difluoromethoxy Group: A Bioisosteric Marvel

The difluoromethoxy group (-OCF₂H) at the C3 position is arguably the most functionally significant substituent and a key asset in medicinal chemistry.[12] Its properties are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering a nuanced tool for property modulation.[12]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Lipophilicity (π parameter) | -0.02 | +0.49 | +1.04[13] |

| Metabolic Stability | Prone to O-demethylation | Resistant to oxidation [12] | Highly stable |

| H-Bond Capability | Acceptor only | Acceptor & Weak Donor [12][14][15] | Acceptor only |

The unique ability of the -OCF₂H group to act as a weak hydrogen bond donor is a critical feature.[14][15] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in interactions that are not possible for methoxy or trifluoromethoxy groups.[12] This makes the difluoromethoxy group a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[12][14]

Caption: Key functional components of the target molecule.

Experimental Workflow for Structural Elucidation

A robust and self-validating workflow is essential to confirm the identity and define the precise three-dimensional structure of a novel compound. This process begins with synthesis and proceeds through spectroscopic confirmation to the definitive analysis by X-ray crystallography.

Caption: A self-validating workflow for molecular structure determination.

Protocol: Synthesis of this compound

Rationale: While a direct synthesis for this exact benzoic acid is not detailed in the provided literature, a logical pathway can be constructed based on established methods for analogous structures, such as the carboxylation of a bromo-precursor or the oxidation of a related acetophenone.[16][17] The following protocol adapts the common Grignard carboxylation route.

Step 1: Difluoromethylation of 2,4-dibromo-3-hydroxybenzaldehyde

-

To a sealed, oven-dried reaction vessel under an inert nitrogen atmosphere, add 2,4-dibromo-3-hydroxybenzaldehyde (1.0 eq) and a suitable inorganic base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like DMF.

-

Cool the mixture to 0°C.

-

Carefully bubble monochlorodifluoromethane (CHClF₂) gas through the stirred suspension for 2-3 hours, maintaining the temperature. Causality: This reaction introduces the difluoromethoxy group via nucleophilic substitution on the phenolic oxygen.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dibromo-3-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to Benzoic Acid

-

Dissolve the crude aldehyde from the previous step in a suitable solvent such as a mixture of t-butanol and water.

-

Add sodium chlorite (NaClO₂, 3.0 eq) and a phase-transfer catalyst like 2-methyl-2-butene (5.0 eq).

-

Cool the mixture to 0°C and slowly add a solution of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a pH of ~4-5. Causality: This is a Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

-

Stir the reaction at room temperature for 4-6 hours until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium sulfite.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Protocol: Spectroscopic Characterization

Rationale: Spectroscopic methods provide fingerprint evidence of the molecular structure, confirming the presence of key functional groups and the connectivity of the atoms.[8][18]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Prep : Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR : Acquire a proton NMR spectrum. Expect to see a signal for the carboxylic acid proton (typically >10 ppm, broad), two distinct aromatic protons, and a characteristic triplet for the -OCF₂H proton (due to coupling with the two fluorine atoms).

-

¹³C NMR : Acquire a carbon NMR spectrum. Expect distinct signals for the carboxyl carbon (~165-175 ppm), the aromatic carbons (with C-Br and C-O substitutions causing significant shifts), and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling).

-

¹⁹F NMR : Acquire a fluorine NMR spectrum. This is crucial for confirming the difluoromethoxy group. Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the -OCF₂H group.

B. Infrared (IR) Spectroscopy

-

Prepare the sample using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks :

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1000-1200 cm⁻¹: C-F stretching vibrations.

-

~1400-1600 cm⁻¹: C=C stretches of the aromatic ring.

-

C. Mass Spectrometry (MS)

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Expected Result : The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 344.8. The characteristic isotopic pattern of two bromine atoms (¹Br/⁸¹Br) will be a definitive confirmation of the dibromo substitution.

Protocol: Single-Crystal X-ray Diffraction

Rationale: While spectroscopic methods confirm connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in space.[19][20][21][22] This is the gold standard for molecular structure determination.[23]

-

Crystal Growth :

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of at least 20-50 μm in all dimensions.[19][20] This is often the most challenging, trial-and-error step.

-

-

Crystal Mounting and Data Collection :

-

Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[19]

-

Cool the crystal under a stream of cold nitrogen (~100 K) to minimize thermal vibrations and improve data quality.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement :

-

Process the raw diffraction intensities to obtain a set of structure factors.

-

Use direct methods or other algorithms to solve the phase problem and generate an initial electron density map.[23]

-

Build an atomic model into the electron density map.

-

Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges, yielding the final, precise molecular structure.

-

Conclusion and Future Perspectives

The molecular structure of this compound is a prime example of rational design for pharmaceutical applications. The combination of a reactive benzoic acid handle, sterically and electronically influential bromine atoms, and a metabolically robust, lipophilic, hydrogen-bond-donating difluoromethoxy group makes it a highly valuable building block.[12][24][25] The experimental workflows detailed herein provide a comprehensive, self-validating pathway for its synthesis and definitive structural characterization. A thorough understanding of its three-dimensional architecture, as would be revealed by X-ray crystallography, is the critical next step for researchers aiming to leverage this molecule in structure-activity relationship (SAR) studies and the development of novel therapeutics.

References

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

-

Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate. PubChem. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. MySkinRecipes. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. Prudour. [Link]

- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- EP1045823B1 - Process for making certain benzoic acid compounds.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. PubMed. [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 223595-28-6 [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound CAS#: 223595-28-6 [amp.chemicalbook.com]

- 8. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 17. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 20. excillum.com [excillum.com]

- 21. rigaku.com [rigaku.com]

- 22. azolifesciences.com [azolifesciences.com]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique physicochemical characteristics imparted by fluorine—including high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—have rendered fluorinated organic molecules indispensable in the medicinal chemist's armamentarium.[1] Among these, 2,4-dibromo-3-(difluoromethoxy)benzoic acid stands out as a highly functionalized building block with significant potential for the synthesis of novel pharmaceuticals.

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a proposed synthetic pathway, and its applications in the development of new therapeutic agents, particularly in the realms of anti-inflammatory, analgesic, and antibacterial research.[2][3][4]

Core Molecular Attributes

Molecular Formula: C₈H₄Br₂F₂O₃[5]

Molecular Weight: 345.92 g/mol [5]

The structure of this compound is characterized by a benzoic acid core, substituted with two bromine atoms at the 2 and 4 positions and a difluoromethoxy group at the 3 position. This substitution pattern provides multiple reactive sites for further chemical modification and imparts a unique electronic and steric profile to the molecule.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 223595-28-6 | [5] |

| Boiling Point | 356.9 ± 42.0 °C (Predicted) | [7] |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.31 ± 0.10 (Predicted) | [7] |

The presence of the difluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability of drug candidates.[1] The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthesis and Mechanistic Considerations

A potential precursor for this synthesis is 2,4-dibromo-3-hydroxybenzoic acid.[8] The synthesis could proceed via the following key transformations:

-

Bromination: Introduction of bromine atoms onto a substituted benzoic acid precursor.

-

Difluoromethoxylation: Conversion of the hydroxyl group to a difluoromethoxy group.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 2,4-Dibromo-3-hydroxybenzoic Acid (Hypothetical)

This step is based on analogous bromination reactions of substituted benzoic acids.[9]

-

Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, add a brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.

Step 2: Difluoromethoxylation of 2,4-Dibromo-3-hydroxybenzoic Acid (Hypothetical)

This step is based on modern methods for the difluoromethoxylation of phenols.[10][11]

-

Base Treatment: In an inert atmosphere, treat 2,4-dibromo-3-hydroxybenzoic acid with a suitable base (e.g., cesium carbonate or potassium carbonate) in an aprotic polar solvent like DMF to form the corresponding phenoxide.

-

Difluorocarbene Generation: Add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or ethyl bromodifluoroacetate. Upon heating, this reagent will generate difluorocarbene (:CF₂).

-

Trapping of Difluorocarbene: The in situ generated phenoxide will act as a nucleophile and trap the electrophilic difluorocarbene.

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified using techniques like column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[2][3] Its utility stems from the strategic placement of reactive handles and the property-modulating difluoromethoxy group.

Role as a Precursor for Antibacterial Agents

One of the noted applications of this compound is as a reagent in the production of 7-isoindolinequinolonecarboxylic acid derivatives, which are being investigated as antibacterial agents.[4] The benzoic acid moiety can be elaborated through various chemical transformations to construct the complex heterocyclic systems characteristic of this class of antibiotics.

Foundation for Anti-inflammatory and Analgesic Drug Candidates

The core structure of this compound is also found in precursors to potential anti-inflammatory and analgesic agents.[2] The difluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance the metabolic stability and cell permeability of drug candidates, leading to improved therapeutic profiles.

Potential Mechanistic Pathways

While specific signaling pathways modulated by direct derivatives of this compound are not yet extensively documented, the broader class of fluorinated benzoic acids has been implicated in various biological processes. For instance, related compounds have shown inhibitory effects on cellular processes related to inflammation and fibrosis. The strategic placement of substituents on the benzoic acid ring can influence binding to specific molecular targets like enzymes or receptors.

Caption: Logical workflow from intermediate to therapeutic effect.

Conclusion

This compound represents a sophisticated and highly versatile building block for the synthesis of next-generation pharmaceuticals. Its unique combination of reactive bromine substituents and a property-enhancing difluoromethoxy group provides a robust platform for the development of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As research into new therapeutic agents continues to evolve, the demand for such strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the field of medicinal chemistry.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

Wang, X., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2726–2729. [Link]

-

Semantic Scholar. (n.d.). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Autechem. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

-

YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,4-Dibromo-3-hydroxybenzoic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0059823). Retrieved from [Link]

-

PubMed. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 223595-28-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS 223595-28-6: 2,4-Dibromo-3-(difluoromethoxy)benzoic ac… [cymitquimica.com]

- 7. This compound CAS#: 223595-28-6 [amp.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

Synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-dibromo-3-(difluoromethoxy)benzoic acid, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy is dissected into a logical four-step sequence, commencing with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via esterification. This is followed by a regioselective electrophilic bromination to install bromine atoms at the C-2 and C-4 positions. The core of the synthesis involves the crucial difluoromethylation of the phenolic hydroxyl group. The guide culminates with the hydrolysis of the ester to yield the final product. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a robust and scientifically validated pathway to this important fluorinated building block.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl and thiol moieties, offering a more lipophilic and metabolically stable alternative. This compound is a valuable intermediate that combines the structural features of a dibrominated aromatic ring with a difluoromethoxy group, making it a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide presents a detailed and rational synthetic pathway to access this key intermediate, with a focus on explaining the underlying chemical principles and providing practical, step-by-step instructions.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a four-step sequence. The initial protection of the carboxylic acid as a methyl ester is crucial to prevent undesired side reactions during the subsequent bromination and to enhance the solubility of the intermediates in organic solvents. The regioselectivity of the bromination is governed by the directing effects of the hydroxyl and methoxycarbonyl substituents. The introduction of the difluoromethoxy group is achieved via the generation of difluorocarbene, which readily reacts with the phenolic hydroxyl group. Finally, deprotection of the carboxylic acid via ester hydrolysis furnishes the target molecule.

Caption: Overall four-step synthesis pathway for this compound.

Step 1: Esterification of 3-Hydroxybenzoic Acid

The initial step in the synthesis is the protection of the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester. This is a standard esterification reaction, typically carried out under acidic conditions. The protection of the carboxylic acid is paramount as the free carboxylic acid would interfere with the subsequent bromination reaction by deactivating the ring and potentially leading to a different regiochemical outcome. Furthermore, the resulting ester, methyl 3-hydroxybenzoate, exhibits improved solubility in organic solvents, which is beneficial for the following synthetic transformations.

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate

-

To a solution of 3-hydroxybenzoic acid (1.0 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification.

| Parameter | Condition | Rationale |

| Reactants | 3-Hydroxybenzoic acid, Methanol | Substrate and esterifying agent. |

| Catalyst | Concentrated Sulfuric Acid | Protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol. |

| Temperature | Reflux | Increases the reaction rate to achieve completion in a reasonable timeframe. |

| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |

Step 2: Regioselective Dibromination of Methyl 3-hydroxybenzoate

The second step involves the electrophilic aromatic substitution of methyl 3-hydroxybenzoate with bromine to introduce two bromine atoms at the 2 and 4 positions. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director. The powerful activating effect of the hydroxyl group overrides the deactivating effect of the ester, directing the incoming electrophiles (bromine) to the positions ortho and para to it (positions 2, 4, and 6). The use of a slight excess of the brominating agent ensures the introduction of two bromine atoms. The desired 2,4-dibromo isomer is the major product due to the combined directing effects.

An In-depth Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic acid: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2,4-dibromo-3-(difluoromethoxy)benzoic acid, a halogenated and difluoromethoxylated aromatic carboxylic acid, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its strategic substitution pattern makes it a valuable synthon for introducing key structural motifs that can enhance the biological activity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important molecule, with a particular focus on its role in the development of advanced antibacterial agents.

The Genesis of a Key Intermediate: Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the fluoroquinolone class of antibiotics. While the exact first synthesis of this specific molecule is not prominently documented in early chemical literature, its significance became apparent with the advent of Garenoxacin, a potent, broad-spectrum antibacterial agent. The structural framework of Garenoxacin required a versatile precursor that could be elaborated to form the quinolone core, and this compound proved to be an ideal candidate.

The development of Garenoxacin spurred research into efficient and scalable synthetic routes for its key intermediates, including the title compound. Early synthetic strategies for related fluoroquinolone cores often started from different halogenated benzoic acids. However, the unique combination of bromine atoms at the 2 and 4 positions, and a difluoromethoxy group at the 3 position, offered a distinct advantage for the subsequent chemical transformations required to construct the Garenoxacin molecule. The bromine atoms serve as versatile handles for cross-coupling reactions, while the difluoromethoxy group is a known bioisostere for other functionalities and can improve metabolic stability and cell membrane permeability.

Synthesis and Mechanism: A Detailed Look at the Chemistry

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and industrially viable route starts from the more readily available Methyl-2,4-dibromo-3-hydroxy benzoate.

Synthetic Pathway Overview

The overall transformation involves the difluoromethoxylation of the hydroxyl group of the starting material, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Difluoromethoxylation of Methyl-2,4-dibromo-3-hydroxy benzoate

This step involves the reaction of the hydroxyl group with a source of difluorocarbene, typically generated from chlorodifluoromethane (Freon R-22). The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Rationale: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This anion then attacks the electrophilic difluorocarbene, which is generated in situ from chlorodifluoromethane. DMF is an excellent solvent for this reaction as it is polar, aprotic, and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to facilitate the formation of the difluorocarbene.

Protocol:

-

In a well-ventilated fume hood, dissolve Methyl-2,4-dibromo-3-hydroxy benzoate in DMF at room temperature.

-

Add potassium carbonate to the solution.

-

Heat the reaction mixture to 80-85°C.

-

Slowly purge chlorodifluoromethane gas into the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

The product, Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry.

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid using a strong base like sodium hydroxide.

-

Rationale: The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final benzoic acid product.

Protocol:

-

Suspend the crude Methyl 2,4-dibromo-3-(difluoromethoxy)benzoate in a mixture of aqueous sodium hydroxide solution and ethanol.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Characterization Data

While specific, publicly available, detailed spectroscopic data for this compound is limited, the expected characterization data based on its structure is summarized in the table below. Researchers should perform their own analytical characterization for verification.

| Property | Value |

| CAS Number | 223595-28-6 |

| Molecular Formula | C₈H₄Br₂F₂O₃ |

| Molecular Weight | 345.92 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not reported |

| ¹H NMR (Expected) | Aromatic protons and a triplet for the CHF₂ group. |

| ¹³C NMR (Expected) | Signals for the aromatic carbons, the carboxyl carbon, and the difluoromethoxy carbon. |

| IR (Expected) | Characteristic peaks for C=O (carboxylic acid), C-O, C-Br, and C-F bonds. |

| Mass Spec (Expected) | Molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for two bromine atoms. |

Application in Drug Discovery: The Garenoxacin Story

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Garenoxacin.[1]

Garenoxacin Synthesis Workflow

The synthesis of Garenoxacin from this compound involves a series of complex chemical transformations, including the formation of the quinolone core and subsequent coupling with a chiral side chain.

Caption: Simplified workflow for the synthesis of Garenoxacin.

The benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This is then reacted with a malonate derivative, followed by a cyclization reaction to form the quinolone ring system. The bromine atoms on the ring are then utilized for a cross-coupling reaction to introduce the chiral amine side chain, ultimately leading to the formation of Garenoxacin. The difluoromethoxy group remains a crucial part of the final drug structure, contributing to its overall efficacy and safety profile.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of specialized building blocks in modern drug discovery. Its history is closely tied to the successful development of the antibiotic Garenoxacin, showcasing the critical role of synthetic chemistry in creating life-saving medicines. While its primary application to date has been in the synthesis of this particular fluoroquinolone, the unique substitution pattern of this benzoic acid derivative suggests potential for its use in the synthesis of other novel bioactive molecules. As the demand for new therapeutics with improved properties continues to grow, the utility of such well-defined and strategically functionalized intermediates will undoubtedly expand, opening new avenues for medicinal chemistry research.

References

-

Improved Process For The Synthesis Of Garenoxacin. Quick Company. [Link]

-

This compound. Capot Chemical. [Link]

Sources

Literature review on 2,4-dibromo-3-(difluoromethoxy)benzoic acid

An In-Depth Technical Guide to 2,4-dibromo-3-(difluoromethoxy)benzoic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, characterized by a benzoic acid core substituted with two bromine atoms and a difluoromethoxy group, provides a versatile platform for chemical synthesis.[1] The strategic placement of these functional groups offers multiple reactive sites, enabling the construction of complex molecules with tailored biological activities.[2][3]

The presence of bromine atoms at the 2 and 4 positions enhances the compound's reactivity, making it amenable to various cross-coupling reactions, which are fundamental in modern drug discovery.[1][3] Simultaneously, the difluoromethoxy group at the 3-position introduces unique electronic properties and can improve critical pharmacokinetic characteristics such as lipophilicity and membrane permeability.[1][2][4] This modulation is often crucial for enhancing a drug candidate's absorption, distribution, and overall efficacy.[4] Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as in the development of new herbicides and plant growth regulators.[2][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 223595-28-6 | [6][7] |

| Molecular Formula | C₈H₄Br₂F₂O₃ | [1][6][8] |

| Molecular Weight | 345.92 g/mol | [6] |

| Boiling Point | 356.9 ± 42.0 °C (Predicted) | [5][6][9] |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [6][9] |

| pKa | 2.31 ± 0.10 (Predicted) | [6] |

| Appearance | Powder | [1] |

| Storage | 2-8°C, dry, sealed | [2][5] |

Synthesis and Reactivity

Proposed Synthetic Workflow

-

Dibromination: 3-hydroxyacetophenone reacts with liquid bromine in the presence of an organic amine to produce 2,4-dibromo-3-hydroxyacetophenone.[10]

-

Difluoromethoxylation: The resulting phenolic hydroxyl group is then reacted with a difluoromethoxy source, such as monochlorodifluoromethane, in the presence of an inorganic base to yield 2,4-dibromo-3-(difluoromethoxy)acetophenone.[10]

-

Oxidation: The acetyl group of the acetophenone is oxidized to a carboxylic acid. This is a standard transformation that can be achieved using various reagents, such as sodium hypochlorite (in the haloform reaction).

This proposed pathway highlights the advantages of using readily available starting materials and employing reaction steps that are generally high-yielding and suitable for scaling up.[10]

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its distinct functional groups:

-

Carboxylic Acid: The acidic proton can be deprotonated to form a carboxylate salt. The carboxyl group can undergo esterification with alcohols or form amides with amines, crucial reactions for creating derivatives for structure-activity relationship (SAR) studies.[3]

-

Aromatic Ring & Bromine Substituents: The bromine atoms are good leaving groups in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 2 and 4 positions. The electron-withdrawing nature of the substituents suggests the molecule may also participate in nucleophilic aromatic substitution reactions.[1]

-

Difluoromethoxy Group: This group is generally stable but significantly influences the electronic properties of the aromatic ring.[1] It increases lipophilicity, which can enhance cell membrane permeability—a desirable trait in drug design.[2][4]

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for creating novel molecules with potential therapeutic or agricultural applications.

Pharmaceutical Drug Discovery

Fluorinated building blocks are indispensable in modern medicinal chemistry.[4] The inclusion of fluorine atoms or fluorine-containing moieties like the difluoromethoxy group can profoundly impact a molecule's biological properties, including metabolic stability, binding affinity, and bioavailability.[4]

This benzoic acid derivative is cited as a key intermediate for synthesizing potential anti-inflammatory and analgesic agents.[2][5] The general class of substituted benzoic acids has been explored for a wide range of therapeutic targets. For instance, different benzoic acid derivatives have been investigated as potent inhibitors for targets like PDE4 in respiratory diseases, and as selective estrogen receptor degraders (SERDs) for treating breast cancer.[11][12] The structural features of this compound make it an ideal starting point for exploring these and other biological targets.

Sources

- 1. CAS 223595-28-6: 2,4-Dibromo-3-(difluoromethoxy)benzoic ac… [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 223595-28-6 [amp.chemicalbook.com]

- 7. biomall.in [biomall.in]

- 8. parchem.com [parchem.com]

- 9. echemi.com [echemi.com]

- 10. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 11. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Biological Activity of 2,4-dibromo-3-(difluoromethoxy)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel small molecule, 2,4-dibromo-3-(difluoromethoxy)benzoic acid. Based on a thorough examination of its structural motifs—a halogenated benzoic acid core and a difluoromethoxy substituent—we predict this compound to possess significant anti-inflammatory and analgesic properties. This document outlines a strategic, multi-tiered approach for the empirical validation of this hypothesis, commencing with in silico predictive modeling to assess its drug-like properties and potential molecular targets. Subsequently, a detailed roadmap for in vitro validation is presented, encompassing cytotoxicity profiling and targeted enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial stages of investigation into this promising compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. The compound this compound presents a compelling case for investigation, primarily due to the strategic incorporation of key functional groups known to confer desirable pharmacological properties. While direct biological data for this specific molecule is not yet publicly available, its structural components provide a strong rationale for predicting its activity as an anti-inflammatory and analgesic agent[1][2].

The benzoic acid scaffold is a well-established pharmacophore in a multitude of approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[3][4][5]. The addition of halogen atoms, in this case, two bromine atoms, can significantly modulate the physicochemical properties of the parent molecule, often enhancing its biological activity. Furthermore, the novel difluoromethoxy group is a modern tool in medicinal chemistry, recognized for its ability to improve metabolic stability, membrane permeability, and act as a bioisostere for hydroxyl or thiol groups, potentially leading to enhanced target engagement[6][7][8]. This guide will systematically explore the predicted biological activities stemming from this unique chemical architecture.

In Silico Prediction: A First Look at Biological Potential

Before embarking on resource-intensive in vitro studies, a comprehensive in silico evaluation is paramount. This computational screening provides initial insights into the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and helps to identify potential molecular targets[9][10][11].

ADMET Profiling

Predictive models are invaluable for forecasting the drug-like qualities of a novel compound. A summary of predicted ADMET properties for this compound is presented below.

| Property | Predicted Value | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Potential for effective oral administration. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux-mediated resistance. |

| Distribution | ||

| Blood-Brain Barrier | Low Permeability | Likely to have limited central nervous system effects. |

| Plasma Protein Binding | High | May influence the free fraction of the drug. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Requires experimental verification to assess drug-drug interaction risk. |

| Metabolic Stability | High | The difluoromethoxy group is expected to be resistant to oxidative metabolism[6][7]. |

| Excretion | ||

| Primary Route | Predicted to be renal | Standard excretion pathway for many small molecules. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. |

| Mutagenicity (Ames) | Predicted Non-mutagenic | Favorable initial safety profile. |

Target Prediction and Molecular Docking

Computational methods can predict interactions between a small molecule and a vast library of protein targets[12][13][14][15][16]. Given the structural similarity to known NSAIDs, the primary predicted targets are enzymes involved in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Experimental Workflow: In Silico Target Identification

Caption: Workflow for in silico prediction of bioactivity.

In Vitro Validation: From Prediction to Empirical Evidence

The insights gained from in silico analysis must be substantiated through rigorous in vitro experimentation. The following sections detail a proposed workflow for the initial biological characterization of this compound.

Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the compound's inherent cytotoxicity to establish a safe therapeutic window for subsequent assays.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells[17][18][19].

Materials:

-

Human cell line (e.g., HEK293 or a relevant inflammatory cell line like RAW 264.7)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm.

Protocol 2: XTT Assay for Cell Proliferation

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative colorimetric method to assess cell viability[17][20].

Materials:

-

Human cell line

-

Complete cell culture medium

-

This compound

-

XTT labeling mixture (XTT and electron-coupling reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Incubation: Incubate for the desired exposure time.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate for 4-24 hours, depending on the cell type.

-

Absorbance Measurement: Read the absorbance at 450-500 nm.

Anti-inflammatory Activity Assays

Based on the in silico predictions, the primary mechanism of action is hypothesized to be the inhibition of key enzymes in the eicosanoid biosynthesis pathway.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potential of the compound against COX-1 and COX-2 isoforms[21][22][23][24][25].

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Test compound and known inhibitors (e.g., indomethacin, celecoxib)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare enzyme solutions according to the manufacturer's instructions.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells containing the enzyme and incubate.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the product formation using the detection reagent.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay